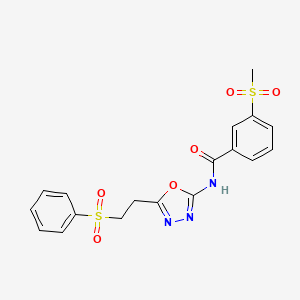![molecular formula C17H16N2OS2 B2396480 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896355-41-2](/img/structure/B2396480.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential as a cancer treatment.
Mécanisme D'action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is not fully understood, but it is believed to work through the activation of the immune system. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide activates the production of cytokines, which are signaling molecules that play a key role in the immune response. This leads to the recruitment of immune cells to the tumor site, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). It also increases the permeability of blood vessels in tumors, allowing immune cells to enter more easily. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been shown to have anti-angiogenic effects, meaning it inhibits the growth of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has been extensively studied in preclinical models, making it a useful tool for investigating the mechanisms of cancer and the immune response. However, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, meaning it is quickly metabolized and excreted from the body.
Orientations Futures
There are several areas of future research for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide. One area is the development of more effective formulations that improve solubility and increase the half-life of the compound. Another area is the investigation of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide in combination with other therapies, such as immunotherapies and targeted therapies. There is also interest in exploring the potential of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide for the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Méthodes De Synthèse
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can be synthesized through a multi-step process, starting with the reaction of 4,5-dimethyl-2-nitroaniline with thionyl chloride to form 4,5-dimethyl-2-chloroaniline. This compound is then reacted with 2-mercaptobenzo[d]thiazole to form the final product, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide.
Applications De Recherche Scientifique
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, colon, and prostate cancer. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-9-14-15(11(10)2)18-17(22-14)19-16(20)12-5-7-13(21-3)8-6-12/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKAJUZWJYORJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)

![N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2396403.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)
![N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2396408.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)

![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)
